molecular formula C37H40N2O6 B1194922 Oxyacanthine CAS No. 548-40-3

Oxyacanthine

Cat. No. B1194922
CAS RN: 548-40-3
M. Wt: 608.7 g/mol
InChI Key: HGNHIFJNOKGSKI-WDYNHAJCSA-N
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Description

Oxyacanthine is a bitter crystalline alkaloid . It has a molecular formula of C37H40N2O6 . It is obtained from the barberry root .


Molecular Structure Analysis

The molecular structure of Oxyacanthine is represented by the formula C37H40N2O6 . It has a molecular weight of 608.74 .


Chemical Reactions Analysis

Oxyacanthine has been identified in the seeds of Mahonia aquifolium berries . The concentration of Oxyacanthine in the seed and its oil was found to be statistically significant .


Physical And Chemical Properties Analysis

Oxyacanthine has a molecular weight of 608.74 and a molecular formula of C37H40N2O6 . No further specific physical and chemical properties are available in the retrieved data.

Scientific Research Applications

  • Potential COVID-19 Inhibitor : A molecular docking study identified Oxyacanthine as a potential inhibitor of the main protease enzyme of SARS-CoV-2, suggesting its potential in antiviral therapy for COVID-19 (Agrawal et al., 2020).

  • Isolation from Xanthorhiza simplicissima : Oxyacanthine has been isolated from the rhizomes and roots of Xanthorhiza simplicissima, highlighting its natural occurrence and potential for extraction (Knapp et al., 1967).

  • HPLC Analysis in Berberis Plants : A study developed an accurate HPLC method for the determination of Oxyacanthine in the roots of various Berberis plants, essential for quantitative analysis and quality control (Lu, 1995).

  • Anti-Inflammatory Properties : Oxyacanthine, isolated from Berberis vulgaris roots, demonstrated anti-inflammatory properties, suggesting its potential in treating chronic inflammatory disorders (Ivanovska & Philipov, 1996).

  • Identification in Berberis asiatica : An in silico study on Berberis asiatica identified Oxyacanthine as one of the phytochemicals with high affinity for SARS-CoV-2 Mpro, further supporting its potential as an anti-COVID-19 compound (Joshi et al., 2021).

  • Biosynthesis Study : Research on Cocculus laurifolius DC explored the biosynthesis of Oxyacanthine, enhancing understanding of its natural production pathways (Bhakuni et al., 1978).

  • Antioxidant and Anti-Inflammatory Effects : Oxyacanthine was studied for its antioxidant and anti-inflammatory effects in the context of Mahonia aquifolium, further indicating its therapeutic potential (Müller & Ziereis, 1994).

properties

IUPAC Name

(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNHIFJNOKGSKI-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893514
Record name Oxyacanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyacanthine

CAS RN

548-40-3
Record name (4aR,16aS)-3,4,4a,5,16a,17,18,19-Octahydro-21,22,26-trimethoxy-4,17-dimethyl-2H-1,24:12,15-dietheno-6,10-metheno-16H-pyrido[2′,3′:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinolin-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyacanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxyacanthine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxyacanthine
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Oxyacanthine
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Oxyacanthine
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Oxyacanthine
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Oxyacanthine

Citations

For This Compound
936
Citations
J Sivý, V Kettmann, D Kostalova… - … Section C: Crystal …, 1996 - scripts.iucr.org
The crystal structure of the title compound (IUPAC name: 6,6′,7-trimethoxy-2,2′-dimethyloxyacanthan-12′-ol), C37H40N2O6, consists of helical chains, the principal intrachain …
Number of citations: 4 scripts.iucr.org
M Tomita, E Fujita - Pharmaceutical bulletin, 1953 - jstage.jst.go.jp
… (II), obtained by the methylation of oxyacanthine (I), by means of metallic sodium in liquid … repandine, an optical isomer of oxyacanthine, derived by allowing oxyacanthine (I) to react with …
Number of citations: 10 www.jstage.jst.go.jp
DS Bhakuni, AN Singh, S Jain - Journal of the Chemical Society …, 1978 - pubs.rsc.org
… of (±)-norcoclaurine, (±)-coclaurine, (±)-N-methylcoclaurine, didehydro-N-methylco-claurinium iodide, (+)-(S)-N-methylcoclaurine and (–)-(R)-N-methylcoclaurine into oxyacanthine in …
Number of citations: 5 pubs.rsc.org
M Tomita, Y Inubushi, E Fujita - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… for a series of our investigations on oxyacanthine isolated from Japanese Berbem’s Thaw … of oxyacanthine” and the O4methyl ether“ of repandine prepared from oxyacanthine by …
Number of citations: 4 www.jstage.jst.go.jp
E Fujita - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
… the structure of oxyacanthine was represented by formula (I). … Walden's inversion of oxyacanthine has occured, up to the … centers in the oxyacanthine molecule is considerably …
Number of citations: 1 www.jstage.jst.go.jp
T Kametani, H Lida, S Kano, S Tanaka… - Journal of …, 1967 - Wiley Online Library
… ), but total synthesis of berbamine and oxyacanthine have not yet been achieved. The purpose … the same composition as berbamine and oxyacanthine; further methylation, followed by …
Number of citations: 7 onlinelibrary.wiley.com
T Joshi, S Bhat, H Pundir, S Chandra - Journal of Molecular Graphics and …, 2021 - Elsevier
Owing to the shortage of specific medicines, the global pandemic of COVID-19 caused by SARS-CoV-2 has been the greatest challenge for the science community. Researchers from …
Number of citations: 10 www.sciencedirect.com
E Fujita, T Saijoh, M Tomita - Yakugaku Zasshi, 1952 - jstage.jst.go.jp
… to prove directly that the structure of oxyacanthine should be represented by the formula(I). … upon oxyacanthine, and reported that it was the diastereoisomer resulting from oxyacanthine …
Number of citations: 4 www.jstage.jst.go.jp
E Fujita, F Murai - Yakugaku Zasshi, 1951 - jstage.jst.go.jp
In our preceding report, 1) we made public that we had carried out a reaction on isotetrandrine(O-methyl-berbamine), one of the biscoclaurine alkaloids belonging to the …
Number of citations: 3 www.jstage.jst.go.jp
M Tomita, E Fujita, F Murai - YAKUGAKU ZASSHI, 1951 - jstage.jst.go.jp
In alkaloids of these types, such as the ten odd alkaloids of the oxyacanthine-berba mine and trilobine-isotrilobine types, except the dauricine(‡ T) and isochondodendrine(‡ U) types, …
Number of citations: 7 www.jstage.jst.go.jp

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